5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a piperazine ring, an isoindole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the piperazine ring and the isoindole ring. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)piperazine: A simpler piperazine derivative with similar structural features.
1-Phenylpiperazine: Another piperazine derivative with a phenyl group.
Piperazine, 1-(2-ethylphenyl)-4-(3,4,5-trimethoxybenzoyl): A more complex piperazine derivative with additional functional groups.
Uniqueness
5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of a piperazine ring, an isoindole ring, and multiple substituted phenyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-3-20-6-11-22(12-7-20)29-14-16-30(17-15-29)26(32)21-8-13-24-25(18-21)28(34)31(27(24)33)23-9-4-19(2)5-10-23/h4-13,18H,3,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBMDKSLFQFNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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